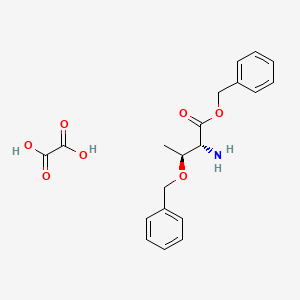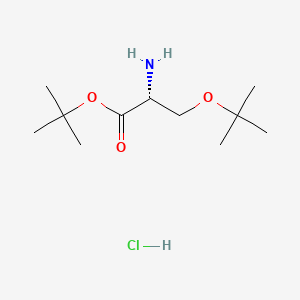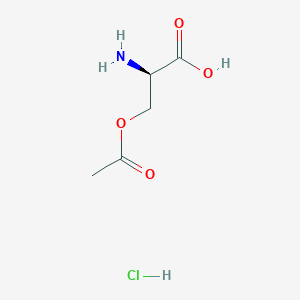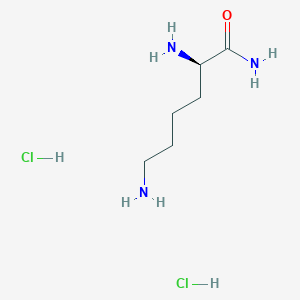
3,5-Diiodotyrosine methyl ester hydrochloride, L-
概要
説明
3,5-Diiodotyrosine methyl ester hydrochloride, L-: is a chemical compound with the molecular formula C10H11NO3I2·HCl and a molecular weight of 483.5 . It is a derivative of the amino acid tyrosine, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by iodine atoms. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodotyrosine methyl ester hydrochloride, L- typically involves the iodination of L-tyrosine followed by esterification. The iodination process can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The resulting diiodotyrosine is then esterified using methanol and hydrochloric acid to form the methyl ester hydrochloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 3,5-Diiodotyrosine methyl ester hydrochloride, L- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to tyrosine or its derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tyrosine or its derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 3,5-Diiodotyrosine methyl ester hydrochloride, L- is used as a precursor for the synthesis of other iodinated compounds. It serves as a model compound for studying iodination reactions and the effects of iodine substitution on the properties of aromatic compounds .
Biology: In biological research, this compound is used to study the role of iodinated tyrosine derivatives in thyroid hormone biosynthesis. It is also used in immunological studies to generate antibodies that cross-react with thyroid hormones .
Medicine: In medicine, 3,5-Diiodotyrosine methyl ester hydrochloride, L- is used in the development of diagnostic assays for thyroid function. It is also investigated for its potential therapeutic applications in thyroid disorders .
Industry: In the industrial sector, this compound is used in the production of iodinated contrast agents for medical imaging. It is also used in the synthesis of specialty chemicals and pharmaceuticals .
作用機序
The mechanism of action of 3,5-Diiodotyrosine methyl ester hydrochloride, L- involves its interaction with enzymes and receptors involved in thyroid hormone biosynthesis. The compound can be incorporated into thyroid hormone precursors, influencing the production and regulation of thyroid hormones. It targets enzymes such as iodotyrosine deiodinase, which catalyzes the dehalogenation of iodinated tyrosines .
類似化合物との比較
3-Iodotyrosine: A mono-iodinated derivative of tyrosine.
5-Iodotyrosine: Another mono-iodinated derivative of tyrosine.
3,5-Diiodotyrosine: The non-esterified form of the compound.
Uniqueness: 3,5-Diiodotyrosine methyl ester hydrochloride, L- is unique due to its dual iodination and esterification, which confer distinct chemical and biological properties. The esterification enhances its solubility and stability, making it more suitable for certain applications compared to its non-esterified counterparts .
特性
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXWZGMSMQUDTR-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164745 | |
| Record name | 3,5-Diiodotyrosine methyl ester hydrochloride, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151266-48-7 | |
| Record name | 3,5-Diiodotyrosine methyl ester hydrochloride, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151266487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diiodotyrosine methyl ester hydrochloride, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIIODOTYROSINE METHYL ESTER HYDROCHLORIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571I0W8JCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















